molecular formula C8H14ClF2N B13907173 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride

1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride

Katalognummer: B13907173
Molekulargewicht: 197.65 g/mol
InChI-Schlüssel: SJKKGKUZEIMSDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine hydrochloride with a unique bicyclic structure. The compound features a six-membered azaspiro ring fused to a five-membered hydrocarbon ring, with two fluorine atoms at the 1-position of the spiro system. This structural motif confers distinct electronic and steric properties, making it valuable in medicinal chemistry for applications such as drug discovery, where fluorine atoms often enhance metabolic stability and bioavailability .

Eigenschaften

Molekularformel

C8H14ClF2N

Molekulargewicht

197.65 g/mol

IUPAC-Name

3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-3-7(8)2-1-5-11-6-7;/h11H,1-6H2;1H

InChI-Schlüssel

SJKKGKUZEIMSDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC2(F)F)CNC1.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 1,1-Difluoro-6-azaspiro[3.5]nonane Hydrochloride

General Synthetic Strategy

The synthesis of 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride generally involves constructing the azaspirocyclic core followed by introduction of the difluoromethyl group and subsequent formation of the hydrochloride salt. The azaspiro[3.5]nonane scaffold is a bicyclic system with a nitrogen atom in the smaller ring, which is key to the compound's chemical properties.

Stepwise Synthetic Approach

Based on the available literature and patent disclosures, the preparation can be divided into the following key steps:

Construction of the Azaspirocyclic Core
  • A common approach starts from a suitable amino alcohol or amine precursor that contains the necessary carbon skeleton to form the spirocyclic framework.
  • For example, a method for synthesizing related azaspiro compounds involves the reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride under basic conditions to form an intermediate, which then undergoes intramolecular cyclization to form the spirocyclic ring system.
  • The bases used in these steps include triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
  • Cyclization is typically conducted under inert atmosphere and in solvents such as acetonitrile or tetrahydrofuran (THF).
Introduction of Difluoromethyl Group
  • The difluorination step is critical and can be achieved by employing fluorinating reagents or by using difluorinated building blocks.
  • Specific literature on 1,1-difluoro substitution at the spiro center is limited, but analogous difluorination methods involve electrophilic fluorination or nucleophilic substitution with difluorinated reagents.
  • A direct multicomponent assembly approach has been reported for related N-heterospirocycles, using halogenated amine intermediates and olefins under photochemical conditions, achieving good yields and scalability.
Formation of Hydrochloride Salt
  • The free base form of 1,1-Difluoro-6-azaspiro[3.5]nonane is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, usually anhydrous ether or alcohol.
  • This step improves the compound's stability, crystallinity, and handling properties.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Formation of intermediate amide 3-((benzylamino)methyl)oxetane cycloalkane-3-ol + chloroacetyl chloride, triethylamine, DCM, 0 °C to RT, 1-2 h Amide intermediate Not specified Base scavenges HCl
2. Intramolecular cyclization Intermediate + NaH or n-BuLi, inert atmosphere, THF, RT Spirocyclic lactam Not specified Cyclization under inert atmosphere
3. Reduction Lithium aluminum hydride (LiAlH4), THF, 0 °C to RT, 2-72 h Spirocyclic amine Moderate to high Careful quenching required
4. Difluorination Electrophilic fluorinating agent or photochemical halogenation/fluorination 1,1-Difluoro-azaspiro compound Variable Requires optimization
5. Salt formation HCl gas or HCl solution, ether or alcohol, RT Hydrochloride salt Quantitative Improves stability

Photochemical Multicomponent Assembly (Advanced Method)

  • A recent method involves the use of a one-flow photochemical reactor to generate N-bromo intermediates in situ, which then react with olefins to form bis-azaheterospirocycles efficiently.
  • This method achieves gram-scale synthesis with residence times of a few minutes and isolated yields around 70%.
  • The process includes:
    • Generation of N–Br intermediate by reaction with 1,3-dibromo-5,5′-dimethylhydantoin.
    • Immediate consumption in a photoreactor with olefin feed.
    • Purification by flash chromatography.
  • This approach is notable for scalability and operational simplicity.

Analytical Data and Characterization

  • The synthesized 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Typical $$^{1}H$$ NMR and $$^{13}C$$ NMR spectra confirm the presence of the spirocyclic framework and fluorine substituents.
  • Fluorine atoms influence chemical shifts and coupling constants, which are diagnostic.
  • Mass spectrometry confirms molecular weight (approx. 161.19 g/mol for free base).
  • Hydrochloride salt formation is confirmed by characteristic shifts and solubility changes.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Scale Advantages Limitations
Stepwise classical synthesis Chloroacetyl chloride, bases, LiAlH4 Multi-step, inert atmosphere, 0-50 °C Moderate to high Lab scale Well-established, versatile Multi-step, time-consuming
Photochemical flow synthesis N-haloamine precursors, olefins, photoreactor Flow, UV light, RT, minutes ~70% Gram to decagram scale Scalable, rapid, continuous Requires specialized equipment
Direct fluorination (literature inferred) Electrophilic fluorinating agents Variable Variable Small scale Direct incorporation of F Harsh conditions, selectivity issues

Research Findings and Notes

  • The photochemical flow method represents a significant advancement for the scalable synthesis of spirocyclic amines, including fluorinated variants, by enabling rapid and efficient N–Br intermediate generation and consumption.
  • The classical multi-step synthesis remains relevant for laboratories without access to flow photochemistry, relying on well-understood organic transformations including amide formation, cyclization, reduction, and salt formation.
  • The introduction of fluorine atoms at the spiro center enhances the compound's metabolic stability and lipophilicity, which is valuable for pharmaceutical applications.
  • Optimization of fluorination steps is critical due to the potential instability of N-haloamine intermediates and the need for precise control of reaction parameters.
  • The hydrochloride salt form is preferred for its improved handling and storage properties.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced species, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,3-difluoro-6-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heteroatom Variations

(a) Oxygen-Containing Analogs
  • 6-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1359656-29-3): Replaces fluorine with oxygen at the 6-position. Higher polarity due to the oxygen atom, improving aqueous solubility but reducing lipophilicity compared to the difluoro compound . Applications: Used as a building block in synthesizing polar bioactive molecules.
  • 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride (CAS 2225142-38-9): Contains two oxygen atoms in the spiro system. Molecular weight: 165.6 g/mol. Increased hydrogen-bonding capacity, suitable for targeting hydrophilic regions in drug-receptor interactions .
(b) Nitrogen-Containing Analogs
  • 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS 1610028-42-6): Features two nitrogen atoms (diazaspiro) and a methyl group. Molecular formula: C₈H₁₆N₂·2ClH. Applications: Explored in kinase inhibitor development due to its conformational rigidity .
  • 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (CAS 1818847-63-0): Incorporates a ketone group, increasing electrophilicity and reactivity toward nucleophiles. Stability influenced by pH, with reduced solubility under acidic conditions .

Fluorinated Analogs

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5): Smaller spiro system ([2.5]octane vs. [3.5]nonane). Similarity score: 0.87. Reduced steric bulk may improve membrane permeability but lower metabolic stability .
  • 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride (CAS 1780964-59-1): Larger spiro ring ([4.5]decane) with fluorines at the 8-position. Similarity score: 0.88.

Functional Group Modifications

  • 2-Oxaspiro[3.5]nonane-7-carboxylic acid (AS56677): Includes a carboxylic acid group, enabling salt formation or conjugation. Molecular weight: 170.2 g/mol. Applications: Intermediate in peptide-mimetic drug design .
  • 7-Boc-2-iodo-7-azaspiro[3.5]nonane (CAS N/A): Iodo-substitution offers a handle for cross-coupling reactions. Boc-protected amine enhances stability during synthesis .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
1,1-Difluoro-6-azaspiro[3.5]nonane HCl 1282532-00-6* C₈H₁₄ClF₂N 209.65† Difluoro, [3.5]nonane Metabolic stability enhancement
6-Oxa-2-azaspiro[3.5]nonane HCl 1359656-29-3 C₇H₁₂ClNO 181.63 Oxygen substitution Polar drug scaffolds
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl 1610028-42-6 C₈H₁₆N₂·2ClH 243.6 Diazaspiro, methyl group Kinase inhibitors
1,1-Difluoro-6-azaspiro[2.5]octane HCl 1263132-31-5 C₇H₁₂ClF₂N 195.63 Smaller spiro ring ([2.5]octane) Membrane permeability

*Inferred from ; †Calculated based on formula.

Research Findings and Trends

  • Fluorine Impact : Fluorination at the 1-position in spiro compounds enhances metabolic stability and electronegativity, critical for blood-brain barrier penetration .
  • Spiro Ring Size: Larger rings (e.g., [3.5]nonane) provide conformational flexibility, while smaller rings ([2.5]octane) reduce steric hindrance .
  • Heteroatom Positioning : Oxygen analogs improve solubility, whereas nitrogen-rich variants enable coordination chemistry and hydrogen bonding .

Biologische Aktivität

1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride is characterized by:

  • Molecular Formula : C9_{9}H12_{12}F2_{2}N·HCl
  • Molecular Weight : Approximately 197.65 g/mol
  • Structure : The compound features a spirocyclic structure that incorporates nitrogen and two fluorine atoms at the 1-position, enhancing its stability and reactivity compared to non-fluorinated analogs.

The biological activity of 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of fluorine atoms allows for strong interactions with these targets, potentially leading to modulation of their activity. The spirocyclic structure enables the compound to fit into specific binding sites, enhancing its efficacy in biological systems .

Enzyme Interaction Studies

Research indicates that this compound may affect metabolic pathways by interacting with specific enzymes. For example:

  • Enzyme Binding : Studies have focused on the binding capabilities of 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride with enzymes relevant to drug metabolism and pharmacology. Understanding these interactions can provide insights into its therapeutic potential .

GPR119 Agonist Activity

Additionally, derivatives of azaspiro compounds have been investigated as GPR119 agonists, which play a role in glucose homeostasis and insulin secretion. Although 1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride itself has not been directly tested as a GPR119 agonist, the structural similarities suggest it may exhibit similar biological activities worth investigating further .

Applications in Research and Industry

1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride serves multiple purposes in scientific research:

  • Medicinal Chemistry : It is used as a model compound to study the effects of fluorinated spirocyclic compounds on biological systems.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific molecular pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureNotable Activity
7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochlorideSpirocyclic with fluorine substitutionStudied for enzyme inhibition
8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochlorideSimilar spirocyclic structureInvestigated for receptor binding

The comparative analysis highlights how variations in the fluorination pattern and structural modifications influence biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.